methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is an organic compound with a complex structure It is a derivative of pentanoic acid and contains both methyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate typically involves the esterification of the corresponding acid. One common method involves the reaction of (2S,3S)-3-methyl-2-(methylamino)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-2-amino-3-methyl-pentanoate
- Methyl (2S,3S)-3-hydroxy-2-methylpentanoate
Uniqueness
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methylamino group, in particular, allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI Key |
LAWYTLVUHMZCFE-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.